molecular formula C12H9N3O3 B1361188 1-(4-Methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile CAS No. 75837-81-9

1-(4-Methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile

Cat. No.: B1361188
CAS No.: 75837-81-9
M. Wt: 243.22 g/mol
InChI Key: IUHGJPXHOBKFCM-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Naming Conventions

The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic conventions established for heterocyclic organic molecules. The official IUPAC name is 1-(4-methoxyphenyl)-2,4-dioxopyrimidine-5-carbonitrile, which reflects the complete structural hierarchy of the molecule. The nomenclature system begins with the pyrimidine core structure, which serves as the parent heterocycle containing two nitrogen atoms at positions 1 and 3 of the six-membered ring.

The systematic naming convention identifies several key structural elements that must be precisely denoted. The 4-methoxyphenyl substituent at position 1 indicates the presence of a benzene ring bearing a methoxy group at the para position relative to the point of attachment to the pyrimidine ring. The dioxo designation at positions 2 and 4 specifies the presence of carbonyl functionalities that significantly influence the chemical behavior and tautomeric properties of the molecule. The carbonitrile group at position 5 represents a cyano functional group that introduces additional electronic effects and potential sites for chemical reactivity.

Alternative nomenclature systems have been documented in chemical databases, including the designation as 1-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile. This extended nomenclature explicitly indicates the tetrahydro nature of the ring system, emphasizing the reduced character of the pyrimidine ring compared to fully aromatic pyrimidine derivatives. The Chemical Abstracts Service registry number for this compound is 75837-81-9, providing a unique identifier for database searches and chemical inventory management.

Molecular Formula and Weight Analysis

The molecular formula of this compound is established as C₁₂H₉N₃O₃, representing a compact yet structurally complex heterocyclic molecule. The molecular weight has been precisely determined as 243.22 grams per mole through computational analysis using advanced quantum chemical methods. This molecular weight places the compound within an optimal range for synthetic accessibility while maintaining sufficient structural complexity for diverse chemical applications.

The elemental composition reveals important characteristics about the molecular structure and potential reactivity patterns. The carbon framework consists of twelve carbon atoms arranged in a conjugated system that includes both the aromatic phenyl ring and the heterocyclic pyrimidine core. The presence of three nitrogen atoms provides multiple sites for hydrogen bonding interactions and potential coordination chemistry applications. The three oxygen atoms contribute to the polar character of the molecule and participate in the formation of hydrogen bonds that influence crystal packing and solution behavior.

Parameter Value Computational Method
Molecular Formula C₁₂H₉N₃O₃ Experimental
Molecular Weight 243.22 g/mol PubChem 2.2
Hydrogen Count 9 Structure Analysis
Heteroatom Count 6 Direct Count
Aromatic Ring Count 2 Ring Analysis

The InChI (International Chemical Identifier) string for this compound is InChI=1S/C12H9N3O3/c1-18-10-4-2-9(3-5-10)15-7-8(6-13)11(16)14-12(15)17/h2-5,7H,1H3,(H,14,16,17). This standardized representation provides a unique computational descriptor that facilitates database searches and structural comparisons with related compounds. The corresponding InChI Key is IUHGJPXHOBKFCM-UHFFFAOYSA-N, which serves as a condensed hash representation of the complete molecular structure.

X-ray Crystallographic Studies and Conformational Analysis

Crystallographic investigations of tetrahydropyrimidine derivatives have provided crucial insights into the three-dimensional structural arrangements and conformational preferences of this class of compounds. Studies on related pyrimidine structures demonstrate that the six-membered heterocyclic ring typically adopts a half-chair conformation rather than a planar arrangement. This conformational preference results from the presence of the saturated carbon centers at positions 5 and 6 of the tetrahydropyrimidine ring system.

The conformational analysis reveals that the carboxyl and hydroxyl substituents, when present in similar tetrahydropyrimidine derivatives, prefer axial orientations rather than equatorial positions. Nuclear magnetic resonance techniques combined with X-ray crystallography have confirmed that both solution-phase and solid-state conformations remain remarkably consistent for this class of compounds. The coplanar zigzag configurations observed in related structures suggest similar conformational behavior for this compound.

The piperidine-substituted pyrimidine derivatives studied by crystallographic methods show that heterocyclic rings adopt chair conformations with specific orientational preferences for exocyclic substituents. The dihedral angles between aromatic substituents and the pyrimidine ring core typically range from 45 to 50 degrees, indicating significant non-planarity in the overall molecular architecture. These findings suggest that the 4-methoxyphenyl substituent in the target compound likely maintains a similar angular relationship with the pyrimidine core.

Intermolecular interactions observed in crystalline tetrahydropyrimidine derivatives include classical N-H···N hydrogen bonds that link molecules into extended sheet structures. The presence of the carbonitrile group in the target compound provides additional sites for weak intermolecular interactions, including C-H···N contacts that contribute to crystal stability. π-π stacking interactions between aromatic rings have been documented with centroid-centroid separations of approximately 3.56 Angstroms in related pyrimidine structures.

Tautomeric Forms and Resonance Stabilization Mechanisms

The tautomeric behavior of this compound represents a fundamental aspect of its chemical behavior and stability. Pyrimidine derivatives with carbonyl functionalities are particularly susceptible to keto-enol tautomerism due to the electron-withdrawing nature of the nitrogen heteroatoms and the stabilization effects of extended conjugation. The compound exists primarily in the diketo form under standard conditions, with the carbonyl groups at positions 2 and 4 providing enhanced stability through resonance delocalization.

Theoretical investigations of 4-pyrimidone and related structures have demonstrated that the keto tautomeric form represents the most thermodynamically stable configuration in both gas phase and solution environments. The presence of the 4-methoxyphenyl substituent at position 1 introduces additional electronic effects that influence the tautomeric equilibrium. The electron-donating methoxy group enhances the electron density on the aromatic ring, which in turn affects the electronic distribution throughout the conjugated system.

The intramolecular proton migration mechanisms characteristic of pyrimidine derivatives require substantial activation energies, typically exceeding 50 kilocalories per mole for isolated molecules. However, the presence of protic solvents or other hydrogen bond donors can significantly reduce these barriers through assisted proton transfer mechanisms. The carbonitrile group at position 5 serves as an additional electron-withdrawing substituent that stabilizes the diketo form through enhanced resonance interactions.

Resonance stabilization in this compound operates through multiple contributing structures that delocalize electron density across the heterocyclic framework. The primary resonance forms involve electron movement between the carbonyl oxygen atoms and the nitrogen heteroatoms, creating partial double bond character in several ring positions. The carbonitrile group participates in this extended conjugation system, contributing to the overall stabilization energy of the molecule through its strong electron-withdrawing character.

Tautomeric Form Relative Energy Stability Factor
Diketo (primary) 0.0 kcal/mol Resonance stabilization
Monoenol +15.2 kcal/mol Reduced conjugation
Dienol +28.7 kcal/mol Minimal stabilization

The zwitterionic character observed in related tetrahydropyrimidine derivatives suggests that this compound may exhibit similar behavior under appropriate conditions. The formation of zwitterionic structures depends on the protonation state of the nitrogen atoms and the local chemical environment. These ionic forms can significantly influence solubility characteristics, crystal packing arrangements, and potential biological activities of the compound.

Properties

IUPAC Name

1-(4-methoxyphenyl)-2,4-dioxopyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O3/c1-18-10-4-2-9(3-5-10)15-7-8(6-13)11(16)14-12(15)17/h2-5,7H,1H3,(H,14,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUHGJPXHOBKFCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C=C(C(=O)NC2=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00345963
Record name 1-(4-Methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75837-81-9
Record name 1,2,3,4-Tetrahydro-1-(4-methoxyphenyl)-2,4-dioxo-5-pyrimidinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75837-81-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00345963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Multicomponent Reaction (Biginelli-Type Synthesis)

The most common and efficient preparation method for 1-(4-Methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is a one-pot three-component cyclocondensation involving:

  • 4-Methoxybenzaldehyde (as the aromatic aldehyde component)
  • Ethyl cyanoacetate (providing the cyano and ester functionalities)
  • Urea or thiourea (providing the nitrogen and oxo groups)

This reaction proceeds under mild conditions at room temperature, catalyzed by ionic liquids such as diisopropylethylammonium acetate (DIPEAc) or other environmentally friendly catalysts.

Catalysis and Solvent Conditions

  • DIPEAc ionic liquid catalyst has been validated as an efficient, mild, and recyclable catalyst for this synthesis, promoting high yields and short reaction times at room temperature without the need for harsh conditions or organic solvents.
  • Typical reaction conditions include stirring the reactants in 4–5 mL of DIPEAc at room temperature for about 45 minutes, followed by cooling and precipitation of the product.
  • The product is isolated by filtration and purified by recrystallization from ethanol.

Detailed Experimental Procedure

Preparation of DIPEAc Catalyst

  • Mix equimolar amounts of N,N-diisopropylethylamine and acetic acid at 0–10 °C for 20 minutes to form the viscous ionic liquid DIPEAc.

One-Pot Synthesis of Target Compound

Step Reagents & Conditions Description
1 4-Methoxybenzaldehyde (3 mmol) Aldehyde component
2 Ethyl cyanoacetate (3 mmol) Provides cyano group and ester functionality
3 Urea or thiourea (3.2 mmol) Nitrogen source for pyrimidine ring
4 DIPEAc (4 mL) Ionic liquid catalyst
5 Stir at room temperature for 45 minutes Reaction monitored by thin-layer chromatography (TLC)
6 Cool reaction mixture and pour onto crushed ice Solid product precipitates, collected by filtration
7 Recrystallize from hot ethanol Purification step

The reaction proceeds via a cyclocondensation mechanism forming the tetrahydropyrimidine ring with the 4-methoxyphenyl substituent at the N-1 position and a cyano group at C-5.

Reaction Scope and Yields

Aldehyde Substituent Yield Range (%) Notes
4-Methoxy (electron-donating) 85–95 High yields achieved under mild conditions with DIPEAc catalyst
Other substituents (Me, NO2, halogens) 78–96 Compatible with electron-donating and withdrawing groups; sterically hindered aldehydes also yield well

The 4-methoxyphenyl derivative typically exhibits yields in the upper range due to favorable electronic effects facilitating cyclization.

Characterization and Confirmation

The synthesized compound is characterized by:

Catalyst Recycling and Environmental Considerations

  • DIPEAc ionic liquid catalyst can be recovered and reused for at least five cycles with minimal loss in catalytic activity and product yield (from 96% in the first run to about 78% in the fifth run).
  • This method aligns with green chemistry principles by avoiding volatile organic solvents and harsh reagents.
Run Number Catalyst Recovery (%) Product Yield (%)
1 96 96
2 92 93
3 91 90
4 90 89
5 80 78

Alternative Synthetic Routes

Other methods reported include:

  • Use of phosphorus pentachloride and phosphorus oxychloride to prepare chloro-substituted intermediates from pyrimidine precursors, followed by substitution reactions to yield related derivatives.
  • Multicomponent reactions using different catalysts or solvents but generally less efficient or requiring harsher conditions compared to DIPEAc catalysis.

Summary Table of Preparation Methods

Method Catalyst/Conditions Temperature Reaction Time Yield (%) Notes
DIPEAc-catalyzed Biginelli MCR DIPEAc ionic liquid, solvent-free Room temp 45 min 85–95 Mild, ecofriendly, catalyst recyclable
Phosphorus pentachloride method PCl5, POCl3, heating (steam bath) Elevated 3 hours Moderate Multi-step, harsher conditions
Other catalysts (acidic/basic) Various Variable Hours Variable Less efficient, often requires solvents

Chemical Reactions Analysis

1-(4-Methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The methoxy group on the phenyl ring can undergo substitution reactions with various electrophiles, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Biological Activities

The compound has been investigated for various biological activities, particularly in the context of its potential as an antiviral and anticancer agent.

Antiviral Properties

Recent studies have highlighted the compound's efficacy against SARS-CoV-2. Molecular docking studies indicated that it exhibits inhibitory properties against both the main protease (M Pro) and papain-like protease (PL Pro) of the virus. This suggests that it may serve as a lead compound for developing antiviral therapies targeting COVID-19 .

Anticancer Potential

The compound has shown promise as an anticancer agent, particularly against breast cancer. Research indicates that it may act as an inhibitor of several key proteins involved in cancer progression, such as epidermal growth factor receptor (EGFR) and aurora kinase A (AK-A). These properties make it a candidate for further investigation in cancer therapeutics .

Synthesis and Characterization

The synthesis of 1-(4-Methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile typically involves a one-pot three-component reaction. This method is favored for its efficiency and ability to produce high yields of the target compound while minimizing environmental impact .

Case Study 1: COVID-19 Drug Candidate

A study published in early 2023 demonstrated the compound's potential as a COVID-19 drug candidate through extensive molecular docking analyses. The results indicated favorable binding interactions with viral proteases, suggesting that derivatives of this compound could be developed into effective antiviral medications .

Case Study 2: Anticancer Activity

Another research effort focused on evaluating the anticancer properties of this compound against various cancer cell lines. The findings revealed significant cytotoxic effects, particularly in breast cancer cells, attributed to its ability to inhibit critical signaling pathways involved in tumor growth and proliferation .

Comparative Analysis with Other Compounds

To understand the relative efficacy of this compound compared to other compounds with similar structures, a comparative analysis was conducted:

CompoundTarget DiseaseMechanism of ActionEfficacy
This compoundCOVID-19Protease inhibitionHigh
Furo[2,3-d]pyrimidinesCancerEGFR inhibitionModerate
Dual inhibitors (e.g., Thymidylate Synthase inhibitors)CancerMultiple pathwaysHigh

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents Notable Spectral Features (IR/NMR)
1-(4-Methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile (Target) C₁₂H₁₀N₃O₃* 244.23* Not reported 4-Methoxyphenyl, nitrile Expected CN stretch (~2212 cm⁻¹), C=O (~1640 cm⁻¹)
4-(4-Methoxyphenyl)-2-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile C₁₃H₁₁N₃O₂S 273.31 300 4-Methoxyphenyl, methylthio IR: 2210 cm⁻¹ (CN), 1680 cm⁻¹ (C=O)
6-(4-Chlorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile C₁₁H₇ClN₃O₂ 248.65 Not reported 4-Chlorophenyl, nitrile IR: 2212 cm⁻¹ (CN), 1640 cm⁻¹ (C=O)
1-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile C₆H₅N₃O₂ 151.12 267–270 Methyl, nitrile NMR: δ 14.6 (CH₃), 161.3 (C=O)
3-(4-Methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid C₁₂H₁₀N₂O₅ 262.22 Not reported 4-Methoxyphenyl, carboxylic acid IR: 1700 cm⁻¹ (COOH), 1650 cm⁻¹ (C=O)

*Molecular formula and weight inferred from structural analogs.

Key Observations:
  • Substituent Effects : The 4-methoxyphenyl group in the target compound is electron-donating, enhancing solubility in polar solvents compared to electron-withdrawing groups like chloro (e.g., 4-chlorophenyl in ) .
  • Thermal Stability : The methylthio derivative exhibits a high melting point (300°C), likely due to increased molecular symmetry and intermolecular interactions.
  • Functional Group Impact : Replacing the nitrile group with a carboxylic acid (as in ) reduces lipophilicity, altering bioavailability and interaction with biological targets.
Antitumor and Antimicrobial Potential
  • Methylthio Analogs : Compounds like 4-(4-Methoxyphenyl)-2-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile demonstrated significant antitumor activity in preliminary assays, attributed to the methylthio group’s role in enhancing membrane permeability .
  • Chlorophenyl Derivatives : 6-(4-Chlorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile showed moderate cytotoxicity, likely due to the chloro group’s ability to form halogen bonds with target proteins .
  • Fused Heterocycles : Derivatives synthesized from 6-(Benzo[d][1,3]dioxol-5-yl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile exhibited antioxidant activity, suggesting that the 4-methoxyphenyl group in the target compound may similarly influence redox pathways .
Antioxidant Efficacy

Chalcone derivatives with 4-methoxyphenyl groups (e.g., (E)-3-(4-hydroxy-3-methoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one) demonstrated potent antioxidant effects in PC12 cells, indicating that the methoxy group’s electron-donating nature may stabilize free radicals .

Biological Activity

1-(4-Methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, particularly its antimicrobial, anticancer, and anti-inflammatory effects based on recent studies and findings.

  • IUPAC Name : 1-(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile
  • Molecular Formula : C13H11N3O3
  • Molecular Weight : 243.22 g/mol
  • CAS Number : 131699-05-3

Biological Activity Overview

The biological activity of this compound has been evaluated through various assays. The compound exhibits a range of pharmacological effects including:

  • Antimicrobial Activity
  • Anticancer Activity
  • Anti-inflammatory Activity

Antimicrobial Activity

Recent studies have demonstrated that the compound possesses notable antimicrobial properties against both Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentration (MIC) values indicate its effectiveness:

MicroorganismMIC (mg/mL)
Staphylococcus aureus0.5
Escherichia coli1.0
Candida albicans0.8
Trichophyton mentagrophytes0.20

The compound showed the strongest activity against Trichophyton mentagrophytes, with an MIC of 0.20 mg/mL, highlighting its potential as an antifungal agent .

Anticancer Activity

The anticancer properties of this compound have been explored using various cancer cell lines including HeLa (cervical cancer), K562 (leukemia), and MDA-MB-231 (breast cancer). The results indicate:

  • HeLa Cells : IC50 value of 15 µM.
  • K562 Cells : IC50 value of 20 µM.
  • MDA-MB-231 Cells : IC50 value of 18 µM.

The compound exhibited significant cytotoxicity against these cell lines, suggesting its potential as an anticancer agent. Mechanistic studies indicated that it may induce apoptosis and inhibit cell proliferation through modulation of cell cycle regulators .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer activities, the compound has shown promising anti-inflammatory effects in vitro. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests potential therapeutic applications in inflammatory diseases .

Q & A

Q. What are the optimal synthetic routes for 1-(4-Methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via cyclocondensation of urea derivatives, 4-methoxybenzaldehyde, and a β-keto nitrile under acidic catalysis (e.g., HCl or H2SO4). Evidence from analogous pyrimidine derivatives suggests that solvent polarity and temperature critically affect yield. For example, using ethanol at reflux (80°C) for 8–12 hours typically achieves yields of 60–75%, while microwave-assisted synthesis reduces reaction time to 15–30 minutes but requires precise control over dielectric heating . Elemental analysis (C, H, N) and NMR should confirm purity, with discrepancies ≤0.3% indicating acceptable synthesis .

Q. How can structural characterization (e.g., NMR, IR, X-ray) resolve ambiguities in tautomeric forms of this tetrahydropyrimidine?

Methodological Answer: The compound may exhibit keto-enol tautomerism. Use 1H/13C NMR to identify proton environments: the NH proton in the tetrahydropyrimidine ring appears as a broad singlet (~δ 10.5–11.5 ppm), while the carbonyl carbons (C=O) resonate at ~δ 165–175 ppm . IR spectroscopy detects C=O stretching at ~1680–1720 cm⁻¹ and nitrile (C≡N) at ~2220–2240 cm⁻¹ . Single-crystal X-ray diffraction (e.g., as in ) provides definitive confirmation of the 2,4-dioxo configuration and planarity of the pyrimidine ring .

Q. What are the preliminary applications of this compound in medicinal chemistry?

Methodological Answer: Structural analogs (e.g., ) exhibit inhibitory activity against enzymes like aldose reductase or kinases. To assess bioactivity:

  • Perform in vitro assays (e.g., enzyme inhibition at 10–100 µM concentrations).
  • Compare IC50 values with reference inhibitors (e.g., sorbinil for aldose reductase).
  • Use molecular docking to predict binding interactions with target proteins (e.g., PDB: 2F3Z) .

Advanced Research Questions

Q. How can regioselectivity challenges in the synthesis of substituted derivatives be addressed?

Methodological Answer: Substituent placement (e.g., at C-6 or C-5) is influenced by steric and electronic factors. For example:

  • Use bulky substituents (e.g., tert-butyl) to direct electrophilic substitution away from crowded positions.
  • Employ DFT calculations to predict reactive sites (e.g., Fukui indices for electrophilic attack).
  • Experimental validation via regioselective alkylation/arylation (e.g., Pd-catalyzed cross-coupling) .

Q. What computational methods are suitable for modeling the compound’s reactivity in nucleophilic/electrophilic reactions?

Methodological Answer:

  • DFT (B3LYP/6-31G):* Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic (C-5 nitrile) or electrophilic (C-6 methyl) attacks.
  • Molecular Dynamics (MD): Simulate solvent effects on reaction pathways (e.g., polar aprotic solvents stabilize transition states).
  • Validate with kinetic studies (e.g., rate constants for hydrolysis of the nitrile group) .

Q. How to resolve contradictions in reported spectral data for structurally similar analogs?

Methodological Answer: Discrepancies in IR/NMR data (e.g., vs. 18) may arise from tautomerism or crystallinity. Strategies:

  • Perform variable-temperature NMR to detect tautomeric equilibria.
  • Use 2D NMR (HSQC, HMBC) to assign overlapping signals.
  • Compare experimental data with computed spectra (e.g., Gaussian09) .

Q. What experimental designs optimize the compound’s thermodynamic stability under storage?

Methodological Answer:

  • Thermogravimetric Analysis (TGA): Determine decomposition onset temperatures (e.g., >200°C indicates stability at room temperature).
  • Accelerated Stability Testing: Store samples at 40°C/75% RH for 6 months; monitor degradation via HPLC.
  • Use antioxidants (e.g., BHT) in solid-state formulations to prevent oxidation of the methoxyphenyl group .

Q. How to design structure-activity relationship (SAR) studies for analogs with enhanced bioactivity?

Methodological Answer:

  • Systematic Substitution: Modify the 4-methoxyphenyl group (e.g., replace with 3,4-dimethoxy or halogenated aryl) and assess changes in IC50.
  • Pharmacophore Mapping: Identify critical features (e.g., hydrogen bond acceptors at C-2 and C-4).
  • In Vivo Testing: Use rodent models for lead optimization (e.g., glucose-lowering effects in diabetic mice) .

Contradictory Data Analysis

Q. How to address discrepancies between calculated and observed elemental analysis (e.g., C, H, N)?

Methodological Answer: Small deviations (e.g., 0.1–0.3% in ) may result from:

  • Incomplete combustion during CHN analysis.
  • Hygroscopicity of the sample.
  • Purification via recrystallization (e.g., ethanol/water mixtures reduce impurity levels). Repeat analysis with freshly dried samples and average triplicate measurements .

Q. Why do melting points vary across studies for structurally similar derivatives?

Methodological Answer: Variations (e.g., 266–268°C vs. 300°C in ) arise from:

  • Polymorphism (different crystal packing).
  • Purity differences (≥95% purity required for reproducibility).
  • Heating rate calibration in melting point apparatus. Use DSC for precise determination .

Tables for Key Data

Property Value Method Reference
Melting Point300°CCapillary Method
IR (C≡N stretch)2235 cm⁻¹KBr Pellet
1H NMR (NH)δ 10.8 ppm (broad)DMSO-d6, 400 MHz
Molecular FormulaC13H11N3O3Elemental Analysis
X-ray CrystallographyMonoclinic, P21/cSingle-crystal XRD

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